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Compound of Interest

Compound Name: L-Amoxicillin

Cat. No.: B000794 Get Quote

An in-depth technical guide to the spectroscopic analysis of L-Amoxicillin for researchers,

scientists, and drug development professionals.

Introduction
L-Amoxicillin is a broad-spectrum, semi-synthetic antibiotic from the aminopenicillin class,

widely used to treat bacterial infections. Its efficacy is intrinsically linked to its chemical

structure, particularly the β-lactam ring. Consequently, rigorous analytical characterization is

paramount for quality control, stability testing, and formulation development. Spectroscopic

techniques are fundamental tools for the qualitative and quantitative analysis of Amoxicillin,

providing detailed information on its molecular structure, purity, and behavior in various

matrices. This guide details the application of key spectroscopic methods—UV-Visible, FT-IR,

NMR, and Mass Spectrometry—for the comprehensive analysis of L-Amoxicillin.

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a versatile technique for the quantitative determination of Amoxicillin.

The method is often employed in pharmaceutical assays due to its simplicity, speed, and cost-

effectiveness. The analysis can be performed directly, by measuring the intrinsic absorbance of

the molecule, or indirectly, through the formation of a colored complex.

Quantitative Data
The absorption maximum (λmax) of Amoxicillin is highly dependent on the solvent used.
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Solvent/Reagent λmax (nm) Method Type

0.1 N Hydrochloric Acid (HCl) 229, 272 nm Direct

0.1 N Hydrochloric Acid (HCl) 230 nm Direct

0.1 N Sodium Hydroxide

(NaOH)
247 nm Direct

Ethanol 230, 274 nm Direct

Dimethyl sulfoxide-acetonitrile

(50% v/v)
270 nm Direct

0.1% Trifluoroacetic Acid (TFA) 228 nm Direct

Potassium Permanganate

(KMnO₄)
525 nm Indirect

Bromocresol Green 630 nm Indirect

Cobalt(II) Complex Not Specified Indirect

Table 1: UV-Visible Absorption Maxima for L-Amoxicillin Analysis.[1][2][3][4][5]

Experimental Protocols
Direct Quantification in 0.1N HCl

Standard Stock Solution Preparation: Accurately weigh 10 mg of Amoxicillin standard and

transfer it to a 10 mL volumetric flask. Dissolve and make up the volume with 0.1N HCl to

obtain a concentration of 1000 µg/mL.

Working Standard Solution: Dilute 1 mL of the stock solution into a 100 mL volumetric flask

and make up the volume with 0.1N HCl to get a concentration of 10 µg/mL.

Sample Preparation: Weigh the powder from Amoxicillin capsules equivalent to 10 mg of the

active ingredient. Transfer to a 100 mL volumetric flask, dissolve in 0.1N HCl, and make up

the volume. Further dilute to achieve a final concentration within the linear range (e.g., 1-5

µg/mL).
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Spectrophotometric Measurement: Scan the resulting solution in the UV range (200–400 nm)

against a 0.1N HCl blank. Measure the absorbance at the λmax of 230 nm.

Quantification: Construct a calibration curve by preparing a series of dilutions (e.g., 1, 2, 3, 4,

5 µg/mL) from the working standard solution and measuring their absorbance. Determine the

concentration of the sample from the calibration curve.

Indirect Quantification via Complexation with Bromocresol Green

Solvent Preparation: Prepare a 50% (v/v) mixture of dimethyl sulfoxide (DMSO) and

acetonitrile (AcN).[4]

Stock Solutions:

Amoxicillin (0.01 M): Dissolve an appropriate amount of Amoxicillin trihydrate in the

DMSO-AcN mixture.[4]

Bromocresol Green (0.001 M): Dissolve 0.0349 g of bromocresol green in the DMSO-AcN

mixture.[4]

Complex Formation: Mix standard or sample solutions of Amoxicillin with the bromocresol

green solution. An ion-pair complex will form.[4]

Spectrophotometric Measurement: Measure the absorbance of the resulting bluish-green

complex at a wavelength of 630 nm against a reagent blank.[4]

Quantification: A linear relationship between absorbance and concentration is typically

observed in the range of 1-18 µg/mL.[4]

Workflow for UV-Vis Analysis
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Caption: General workflow for quantitative analysis of Amoxicillin using UV-Vis spectroscopy.

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful technique for the identification and structural characterization

of Amoxicillin. It provides a molecular "fingerprint" by detecting the vibrational frequencies of

functional groups within the molecule. This method is crucial for confirming the identity of the

active pharmaceutical ingredient (API) and detecting impurities or degradation.

Quantitative Data
The FT-IR spectrum of Amoxicillin shows several characteristic absorption bands

corresponding to its key functional groups.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://www.benchchem.com/product/b000794?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b000794?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Vibrational Mode Functional Group

3500 - 3200 O-H and N-H Stretching
Phenol, Carboxylic Acid,

Amine, Amide

~3000 C-H Stretching Aromatic and Aliphatic C-H

1770 - 1776 C=O Stretching β-Lactam Ring

1686 - 1693 C=O Stretching (Amide I) Secondary Amide

1656 - 1650 N-H Bending / C=O Stretching
Primary Amine / Secondary

Amide

1582 - 1593 Asymmetric Stretching Carboxylate (R-COO⁻)

1500 - 1300 C=C Stretching / N-H Bending
Aromatic Ring / Secondary

Amide

~1397 Symmetric Stretching Carboxylate (R-COO⁻)

~1250 C-N Stretching Primary Amine

Table 2: Characteristic FT-IR Absorption Bands for L-Amoxicillin.[2][6][7][8]

Experimental Protocol
Analysis of Solid Sample (Ground Tablet)

Sample Preparation: No extensive sample preparation is required for techniques like

Attenuated Total Reflectance (ATR)-FTIR. For transmission analysis, a small amount of the

ground Amoxicillin tablet or pure API is mixed with potassium bromide (KBr) and pressed into

a thin pellet.

Instrumentation: An FT-IR spectrometer (e.g., Agilent MicroLab FTIR) is used.[2]

Data Acquisition:

A background spectrum of the empty sample holder (or pure KBr pellet) is collected.

The sample is placed on the ATR crystal or the pellet is placed in the sample holder.
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The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Data Analysis: The resulting spectrum is compared with a reference spectrum of a standard

Amoxicillin sample. The presence of characteristic peaks, especially the strong carbonyl

absorptions between 1800-1650 cm⁻¹, confirms the identity of Amoxicillin.[2]

Logical Diagram for Structural Confirmation
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Caption: Correlation of Amoxicillin's functional groups with key FT-IR spectral peaks.

Mass Spectrometry (MS)
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Mass spectrometry is an essential technique for determining the molecular weight and

elucidating the structure of Amoxicillin and its degradation products. When coupled with a

separation technique like liquid chromatography (LC-MS), it provides high specificity and

sensitivity for analysis in complex matrices.

Quantitative Data
Electrospray ionization (ESI) in positive mode is commonly used for Amoxicillin analysis.

m/z (Mass-to-Charge
Ratio)

Ion Description

366.1118 [M+H]⁺
Protonated molecular ion of

Amoxicillin

349.0853 [M+H-NH₃]⁺
Loss of ammonia from the

parent ion

208 Fragment Ion
Result of β-lactam ring

cleavage

160 Fragment Ion
Cleavage across the β-lactam

ring

114 Fragment Ion
Common fragment from ring-

opening modes

Table 3: Key Ions in the ESI⁺ Mass Spectrum of L-Amoxicillin.[9][10][11]

Experimental Protocol
LC-MS/MS Analysis

Sample Preparation: Prepare a ~1 mg/mL solution of Amoxicillin in a suitable solvent

mixture, such as methanol and acetonitrile (4:1).[9] For plasma samples, a solid-phase

extraction (SPE) is typically required to remove proteins and interferences.[12]

Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer

(e.g., Q-TOF or triple quadrupole) with an ESI source.[10][12]
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Chromatographic Conditions:

Column: C18 reverse-phase column (e.g., COSMOSIL 5C18-PAQ).[12]

Mobile Phase: A gradient or isocratic mixture, often containing water and methanol or

acetonitrile with a modifier like formic acid (e.g., 0.2% formic acid in water/methanol).[12]

Flow Rate: Typically 0.3-0.6 mL/min.[12][13]

Mass Spectrometry Conditions:

Ionization Mode: Positive Electrospray Ionization (ESI+).[9][14]

Analysis Mode: Full scan to identify the parent ion ([M+H]⁺ at m/z 366.1) followed by

tandem MS (MS/MS) to generate fragment ions for structural confirmation. Collision-

Induced Dissociation (CID) is used to fragment the parent ion.[10]

Data Analysis: The parent ion and its characteristic fragment ions are used to confirm the

identity of Amoxicillin. For quantification, a multiple-reaction monitoring (MRM) method is

often developed, monitoring specific transitions (e.g., m/z 366.2 -> 349.1).[14]

Workflow for LC-MS/MS Identification
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Caption: Workflow for the identification of Amoxicillin using LC-MS/MS.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed structural information, allowing for the

unambiguous assignment of protons (¹H NMR) and carbons (¹³C NMR) in the Amoxicillin

molecule. It is an indispensable tool for absolute structure confirmation, characterization of

impurities, and studying drug-excipient interactions.

Quantitative Data
Chemical shifts (δ) are dependent on the solvent and pH. The following are representative

values.

¹H NMR Chemical Shifts

Proton Assignment
Representative Chemical
Shift (δ, ppm)

Multiplicity

-CH₃ ~1.1 Singlet

-CH₃ ~1.2 Singlet

-CH₂- ~1.3 Doublet

-C(CH₃)₂ ~1.5 Singlet

R-CO-O-CH- ~4.6 Triplet

R-CO-NH- ~5.6 Doublet

R-CO-NH- ~8.4 Triplet

R-CO-NH- ~8.5 Doublet

| R-COOH | ~9.4 | Singlet |

Table 4: Representative ¹H NMR Chemical Shifts for an Amoxicillin derivative.[15] Note:

Specific shifts for pure Amoxicillin vary; this provides an example of assignments.[16][17]

¹³C NMR Chemical Shifts
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Carbon Assignment Representative Chemical Shift (δ, ppm)

Methyl Carbons (C(CH₃)₂) ~25-30

Thiazolidine Ring Carbons ~60-75

Aromatic Ring Carbons ~115-160

Amide Carbonyl ~170

β-Lactam Carbonyl ~175

| Carboxyl Carbon | ~177 |

Table 5: Approximate ¹³C NMR Chemical Shift Ranges for Amoxicillin.[16][18]

Experimental Protocol
Sample Preparation: Dissolve approximately 10 mg of the Amoxicillin sample in 0.7-1.0 mL

of a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆

(DMSO-d₆), in an NMR tube.[16][19]

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required.

Data Acquisition:

Acquire a standard one-dimensional (1D) ¹H NMR spectrum.

Acquire a ¹³C NMR spectrum, often with proton decoupling to simplify the spectrum to

single lines for each unique carbon.

Advanced two-dimensional (2D) experiments like COSY (¹H-¹H correlation) and

HSQC/HMBC (¹H-¹³C correlation) can be performed to aid in the complete and

unambiguous assignment of all signals.[16]

Data Analysis: The chemical shifts, signal integrations (for ¹H), multiplicities (splitting

patterns), and correlations from 2D spectra are used to piece together the molecular

structure, confirming the identity and purity of Amoxicillin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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